D-葡萄糖-5-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

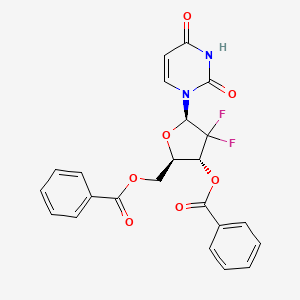

The synthesis of D-Glucose-5-13C involves complex chemical processes to incorporate the ^13C isotope specifically at the desired position. A notable approach to synthesizing multiply ^13C-substituted monosaccharides, including D-Glucose-5-13C, utilizes a six-step chemical method starting from D-(1,2-^13C2)Mannose. This process involves oxidation, purification by anion-exchange chromatography, hydrolysis, and reduction steps leading to the targeted isotopically labeled glucose compound (Wu, Serianni, & Bondo, 1992).

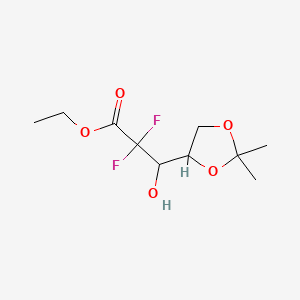

Molecular Structure Analysis

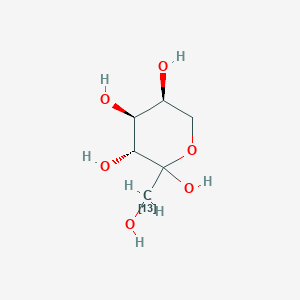

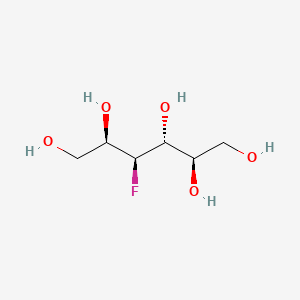

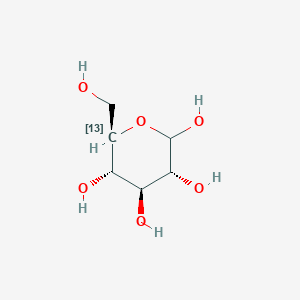

The molecular structure of D-Glucose-5-13C, similar to that of unlabeled glucose, contains six carbon atoms, with the fifth carbon atom being isotopically labeled with ^13C. This labeling does not alter the overall structure but enables the molecule to be traced using ^13C NMR spectroscopy. Studies utilizing ^13C NMR have provided insights into the polarization differences between the anomers of D-glucose, indicating widespread differences in bond polarization associated with the orientation of the anomeric hydroxyl group (Koch & Perlin, 1970).

Chemical Reactions and Properties

D-Glucose-5-13C undergoes chemical reactions similar to those of unlabeled glucose, including oxidation, reduction, and phosphorylation, pivotal in metabolic pathways. The isotopic labeling at the fifth carbon allows for the detailed study of these reactions using ^13C NMR spectroscopy. For instance, the oxidative cyclization of D-Glucose with o-Phenylenediamines in water has demonstrated the role of D-glucose as an efficient C1 synthon in synthesizing benzimidazoles, showcasing the versatility of glucose in chemical transformations (Raja et al., 2020).

Physical Properties Analysis

The physical properties of D-Glucose-5-13C, such as solubility, melting point, and specific rotation, are expected to be very similar to those of the natural isotope of glucose. The ^13C labeling primarily affects its spectroscopic properties, enabling its detection and quantification in complex mixtures through ^13C NMR spectroscopy without significantly altering its physical behavior.

Chemical Properties Analysis

The chemical properties of D-Glucose-5-13C, including its reactivity in glycolysis, gluconeogenesis, and the pentose phosphate pathway, are crucial for studying metabolic fluxes. The incorporation of the ^13C label allows researchers to trace the metabolic fate of glucose in biological systems with high specificity and sensitivity. For example, the conversion of D-Glucose to 5-hydroxymethylfurfural in hydrothermal conditions has been investigated using ^13C NMR, highlighting the utility of isotopic labeling in understanding reaction mechanisms and product formation (Kimura, Nakahara, & Matubayasi, 2011).

科学研究应用

脑代谢成像:D-葡萄糖-5-13C 可用于脑代谢成像。Nasrallah 等人(2013 年)的一项研究证明了使用 2-脱氧-D-葡萄糖(2DG)作为葡萄糖的替代物,使用 MRI 技术对脑脱氧葡萄糖摄取和代谢进行成像。该方法允许对大脑中的葡萄糖摄取和代谢进行非侵入性成像,而无需对分子进行同位素标记 (Nasrallah 等人,2013 年)。

代谢通量分析:Zamboni 等人(2009 年)描述了在代谢通量分析中使用 13C 标记的葡萄糖,例如 D-葡萄糖-5-13C。该技术允许量化代谢网络的综合反应,特别是在微生物系统中 (Zamboni 等人,2009 年)。

脑代谢研究:Gruetter 等人(1994 年)利用 D-[1-13C] 葡萄糖通过局部 13C NMR 光谱研究脑代谢。该方法有助于观察标记物掺入大脑中的各种化合物,从而深入了解脑葡萄糖代谢 (Gruetter 等人,1994 年)。

人体微量代谢研究:Tissot 等人(1990 年)描述了使用 13C 标记葡萄糖追踪人体代谢过程。他们的研究表明,D-[1-13C] 葡萄糖可用于确定人体受试者的葡萄糖代谢动力学参数,而不会造成健康危害 (Tissot 等人,1990 年)。

研究细胞中的葡萄糖代谢:Leo 等人(1993 年)和 Lin 等人(1993 年)的研究利用 D-葡萄糖-5-13C 研究了包括星形胶质细胞、神经元和哺乳动物细胞在内的各种细胞类型的葡萄糖代谢。这些研究使用 NMR 光谱分析葡萄糖的代谢及其对细胞功能的影响 (Leo 等人,1993 年), (Lin 等人,1993 年)。

安全和危害

未来方向

Hyperpolarized 13C MRI, which uses D-Glucose-5-13C, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . It has potential roles and emerging clinical applications in various fields, including oncology, diabetes, and heart disease, as well as metabolic diseases of the liver and kidney .

属性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-XCIUHENGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose-5-13C | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)